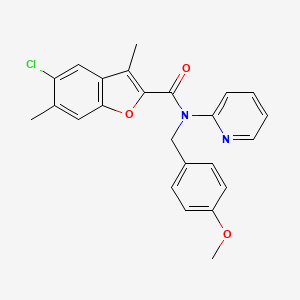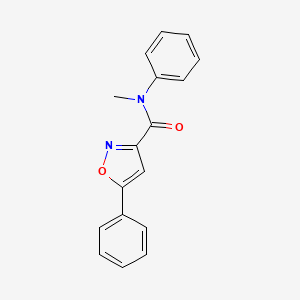![molecular formula C13H15N3OS B11367985 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367985.png)
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is a chemical compound with the following structural formula:
C19H18N2O2S3
It belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) bonded to a nitrogen atom (N). Amides are commonly found in biological molecules and have diverse applications in various fields.
Preparation Methods
Synthetic Routes:
The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves several steps. One common synthetic route includes the condensation of 4-methylbenzenethiol with 1,2,4-thiadiazole-5-carboxylic acid chloride, followed by amidation with butanoyl chloride. The reaction proceeds as follows:
Formation of 1,2,4-thiadiazole-5-carboxylic acid chloride:
Condensation with 4-methylbenzenethiol:
Industrial Production:
Industrial-scale production methods may vary, but they typically involve similar synthetic steps. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are often used.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can be compared with other thiadiazole derivatives. Its uniqueness lies in the combination of the 1,2,4-thiadiazole ring, the 4-methylphenyl group, and the butanamide moiety.
Comparison with Similar Compounds
- N-(3-Methoxyphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Other related thiadiazole-based compounds with varying substituents.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide |
InChI |
InChI=1S/C13H15N3OS/c1-3-4-11(17)14-13-15-12(16-18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15,16,17) |
InChI Key |
YRNTZDSKGUFKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


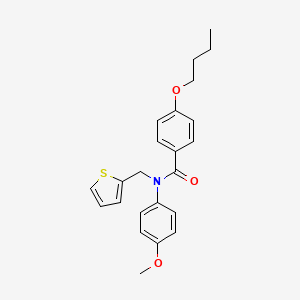
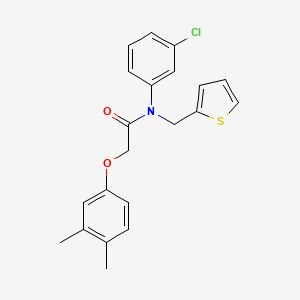
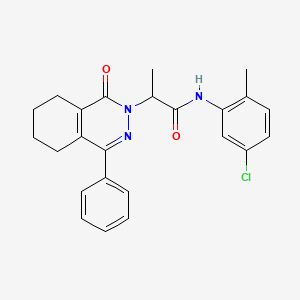
![N-(4-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11367921.png)
![methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11367931.png)
![2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11367932.png)
methanone](/img/structure/B11367951.png)
![2-(4-chlorophenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11367952.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11367955.png)

![2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11367974.png)
